molecular formula C9H11NO2 B14258941 Formamide, N-(methoxymethyl)-N-phenyl- CAS No. 387818-16-8

Formamide, N-(methoxymethyl)-N-phenyl-

Cat. No.: B14258941
CAS No.: 387818-16-8
M. Wt: 165.19 g/mol
InChI Key: QCDAFOVKCKVZLW-UHFFFAOYSA-N
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Description

Formamide, N-(methoxymethyl)-N-phenyl- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a methoxymethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(methoxymethyl)-N-phenyl- typically involves the reaction of N-phenylformamide with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows: [ \text{N-phenylformamide} + \text{methoxymethyl chloride} \rightarrow \text{Formamide, N-(methoxymethyl)-N-phenyl-} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(methoxymethyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted formamides depending on the substituent introduced.

Scientific Research Applications

Formamide, N-(methoxymethyl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(methoxymethyl)-N-phenyl- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl and phenyl groups contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Formamide: The simplest formamide, used as a solvent and chemical feedstock.

    N-methylformamide: Similar structure but with a methyl group instead of methoxymethyl.

    N,N-dimethylformamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

Formamide, N-(methoxymethyl)-N-phenyl- is unique due to the presence of both methoxymethyl and phenyl groups, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity patterns not observed in simpler formamides.

Properties

CAS No.

387818-16-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-(methoxymethyl)-N-phenylformamide

InChI

InChI=1S/C9H11NO2/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

QCDAFOVKCKVZLW-UHFFFAOYSA-N

Canonical SMILES

COCN(C=O)C1=CC=CC=C1

Origin of Product

United States

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